
(1S,9R)-Exatecan (mesylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,9R)-Exatecan (mesylate) is a derivative of the camptothecin family, known for its potent antitumor activity. This compound is a topoisomerase I inhibitor, which means it interferes with the DNA replication process in cancer cells, leading to cell death. The mesylate form enhances its solubility and stability, making it more effective for therapeutic use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9R)-Exatecan (mesylate) typically involves multiple steps, starting from camptothecin. The key steps include selective protection and deprotection of functional groups, introduction of the mesylate group, and purification processes. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of (1S,9R)-Exatecan (mesylate) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process is designed to be scalable and cost-effective, ensuring consistent production of the compound for pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,9R)-Exatecan (mesylate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: This involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield a variety of functionalized compounds.
Applications De Recherche Scientifique
(1S,9R)-Exatecan (mesylate) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, it is used as a model compound to study the mechanisms of topoisomerase I inhibition and to develop new derivatives with improved properties.
Biology
In biological research, (1S,9R)-Exatecan (mesylate) is used to study the effects of topoisomerase I inhibition on cellular processes, including DNA replication and repair.
Medicine
In medicine, (1S,9R)-Exatecan (mesylate) is being investigated as a potential treatment for various types of cancer, including lung, breast, and ovarian cancers. Its ability to induce cell death in cancer cells makes it a promising candidate for chemotherapy.
Industry
In the pharmaceutical industry, (1S,9R)-Exatecan (mesylate) is used in the development of new anticancer drugs. Its stability and solubility make it an attractive compound for formulation into injectable therapies.
Mécanisme D'action
The mechanism of action of (1S,9R)-Exatecan (mesylate) involves the inhibition of topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By binding to the topoisomerase I-DNA complex, (1S,9R)-Exatecan (mesylate) prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism targets rapidly dividing cancer cells, making it an effective anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1S,9R)-Exatecan (mesylate) include other camptothecin derivatives such as irinotecan and topotecan. These compounds also inhibit topoisomerase I but differ in their chemical structure and pharmacokinetic properties.
Uniqueness
What sets (1S,9R)-Exatecan (mesylate) apart from other similar compounds is its enhanced solubility and stability due to the mesylate group. This modification improves its therapeutic efficacy and makes it more suitable for clinical use.
Conclusion
(1S,9R)-Exatecan (mesylate) is a potent topoisomerase I inhibitor with significant potential in cancer therapy. Its unique chemical properties and wide range of applications in scientific research make it a valuable compound in the fields of chemistry, biology, medicine, and industry. Continued research and development of (1S,9R)-Exatecan (mesylate) and its derivatives hold promise for the advancement of cancer treatment and other therapeutic areas.
Propriétés
Formule moléculaire |
C25H26FN3O7S |
|---|---|
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
(10R,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid |
InChI |
InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24+;/m0./s1 |
Clé InChI |
BICYDYDJHSBMFS-HCGKRMLVSA-N |
SMILES isomérique |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


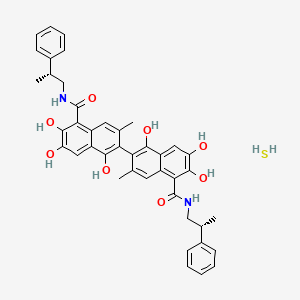

![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
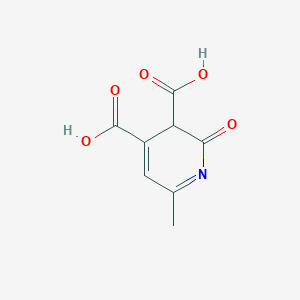

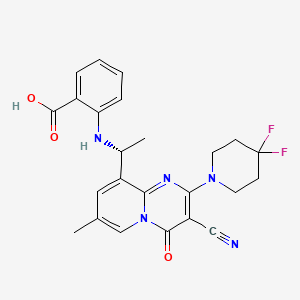
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
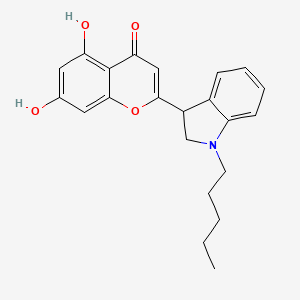
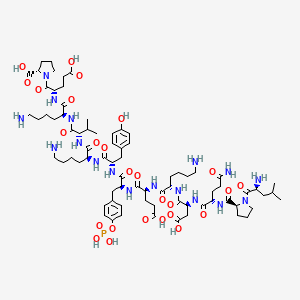
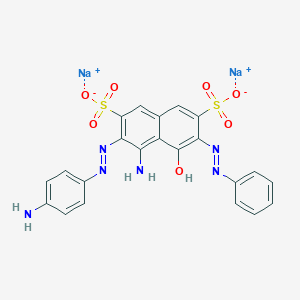
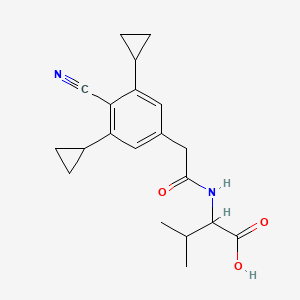
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
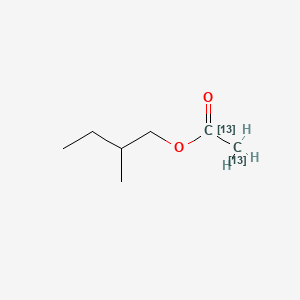
![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)
